molecular formula C17H17ClN2O2 B5826837 2-{[(4-chlorophenyl)carbonyl]amino}-N-(propan-2-yl)benzamide

2-{[(4-chlorophenyl)carbonyl]amino}-N-(propan-2-yl)benzamide

Cat. No.: B5826837
M. Wt: 316.8 g/mol
InChI Key: VPFAPJKJKZKCRY-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)carbonyl]amino}-N-(propan-2-yl)benzamide is an organic compound known for its applications in various fields, including chemistry, biology, and industry. It is a white crystalline substance with a molecular formula of C14H10Cl2N2O2 and a molecular weight of 309.15 g/mol . This compound is characterized by its stability under normal conditions and its solubility in organic solvents such as dimethylformamide and pyridine .

Preparation Methods

The synthesis of 2-{[(4-chlorophenyl)carbonyl]amino}-N-(propan-2-yl)benzamide can be achieved through several routes. One common method involves the reaction of o-chlorobenzoyl chloride with p-chlorophenyl urea in the presence of a catalyst . Another approach uses oxalyl chloride (or phosgene) to react with o-chlorobenzamide, forming o-chlorobenzoyl isocyanate, which then reacts with p-chloroaniline . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-{[(4-chlorophenyl)carbonyl]amino}-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(4-chlorophenyl)carbonyl]amino}-N-(propan-2-yl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of pesticides and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)carbonyl]amino}-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. It inhibits the synthesis of chitin in insects, disrupting their growth and development . This compound targets the chitin synthase enzyme, leading to the inhibition of chitin formation, which is essential for the exoskeleton of insects. This mechanism makes it an effective insecticide.

Comparison with Similar Compounds

2-{[(4-chlorophenyl)carbonyl]amino}-N-(propan-2-yl)benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-11(2)19-17(22)14-5-3-4-6-15(14)20-16(21)12-7-9-13(18)10-8-12/h3-11H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFAPJKJKZKCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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